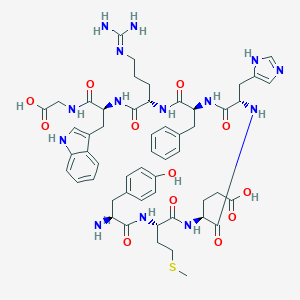

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly

Overview

Description

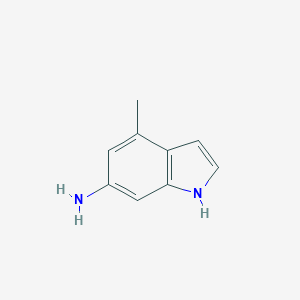

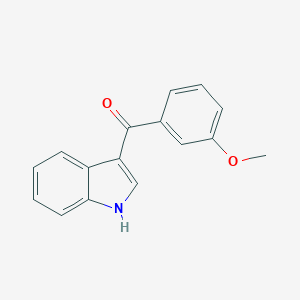

“Tyr-Met-Glu-His-Phe-Arg-Trp-Gly” is a peptide sequence that is part of the larger peptide hormone known as α-Melanotropin (α-melanocyte stimulating hormone, α-MSH) . This hormone plays a well-known and principal role in pigmentation . Other effects ascribed to this hormone include regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects . It also plays important roles in the nervous system, particularly in the central nervous system (CNS) .

Synthesis Analysis

α-MSH is synthesized and secreted by the pars intermedia of the vertebrate pituitary . This peptide hormone is derived from pro-opiomelanocortin, a precursor protein which contains within its structure the sequences of other peptides .

Chemical Reactions Analysis

The initial actions of α-MSH are mediated at the level of the melanocyte membrane and involve signal transduction from receptor to adenylate cyclase on the intracellular surface of the membrane . This results in elevated cytosolic cyclic AMP levels followed by melanosome dispersion within dermal melanocytes and melanogenesis within epidermal melanocytes .

Physical And Chemical Properties Analysis

The peptide has a molecular weight of 1125.2586 and a formula of C53H68N14O12S .

Scientific Research Applications

Neurological Research

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly and its components have been studied in the context of neurological conditions. For instance, extracellular levels of amino acids like TYR, PHE, and GLU were monitored in patients with medically intractable epilepsy. Dramatic increases in certain amino acids were observed in association with focal seizures, suggesting their involvement in seizure activity and brain damage in epilepsy (Ronne-Engström et al., 1992).

Hormonal Studies

Synthetic peptides resembling parts of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly have been investigated for their hormonal effects. For example, a study explored the effects of a synthetic decapeptide on plasma luteinizing hormone (LH) and follicle-stimulating hormone (FSH) concentrations in volunteers, indicating potential applications in understanding hormonal pathways and reproductive health (Thomas et al., 1972).

Diagnostic Imaging

Components of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly have been used in diagnostic imaging for conditions like medullary thyroid carcinoma (MTC). Radiolabelled peptide analogues targeting certain receptors were evaluated for their diagnostic and therapeutic potential, providing insights into their use in medical imaging and possibly radionuclide therapy (Fröberg et al., 2009).

Metabolic Disorders

Studies have also investigated the absorption and metabolism of amino acids in conditions like Hartnup disorder and prolidase deficiency. These studies provide valuable information on amino acid metabolism and potential therapeutic approaches for these metabolic disorders (Leonard et al., 1976); (Buist et al., 1972).

Nutritional Studies

The peptide and its components have been explored in the context of nutrition and feeding solutions, especially in special patient populations like severely injured patients or preterm infants. These studies contribute to the development of tailored nutritional therapies to meet specific needs (Mosebach et al., 1980); (Schanler et al., 1984).

Safety And Hazards

Future Directions

Studies have been conducted to improve the efficacy and safety of treatment strategies involving peptides like α-MSH . Certain analogs of α-MSH and oligopeptides with the sequences derived from the hormone were shown to promote melanin synthesis in cells and in vivo models . The accumulating information regarding pro- and antimelanogenic activity of peptides and related compounds will lead to the development of novel drugs for the treatment of skin pigmentary disorders .

properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H68N14O12S/c1-80-21-19-40(62-46(73)36(54)22-31-13-15-34(68)16-14-31)50(77)64-39(17-18-44(69)70)49(76)67-43(25-33-27-57-29-61-33)52(79)65-41(23-30-8-3-2-4-9-30)51(78)63-38(12-7-20-58-53(55)56)48(75)66-42(47(74)60-28-45(71)72)24-32-26-59-37-11-6-5-10-35(32)37/h2-6,8-11,13-16,26-27,29,36,38-43,59,68H,7,12,17-25,28,54H2,1H3,(H,57,61)(H,60,74)(H,62,73)(H,63,78)(H,64,77)(H,65,79)(H,66,75)(H,67,76)(H,69,70)(H,71,72)(H4,55,56,58)/t36-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLBICXEVCRUAI-TZLMNZOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H68N14O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.